Oganomycin A

Description

Properties

Molecular Formula |

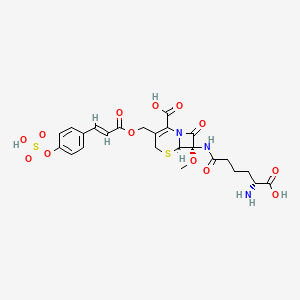

C24H27N3O13S2 |

|---|---|

Molecular Weight |

629.6 g/mol |

IUPAC Name |

(6R,7S)-7-[[(5R)-5-amino-5-carboxypentanoyl]amino]-7-methoxy-8-oxo-3-[[(E)-3-(4-sulfooxyphenyl)prop-2-enoyl]oxymethyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |

InChI |

InChI=1S/C24H27N3O13S2/c1-38-24(26-17(28)4-2-3-16(25)20(30)31)22(34)27-19(21(32)33)14(12-41-23(24)27)11-39-18(29)10-7-13-5-8-15(9-6-13)40-42(35,36)37/h5-10,16,23H,2-4,11-12,25H2,1H3,(H,26,28)(H,30,31)(H,32,33)(H,35,36,37)/b10-7+/t16-,23-,24+/m1/s1 |

InChI Key |

WZUOYYCVBUQXEE-CULMAWHJSA-N |

SMILES |

COC1(C2N(C1=O)C(=C(CS2)COC(=O)C=CC3=CC=C(C=C3)OS(=O)(=O)O)C(=O)O)NC(=O)CCCC(C(=O)O)N |

Isomeric SMILES |

CO[C@@]1([C@@H]2N(C1=O)C(=C(CS2)COC(=O)/C=C/C3=CC=C(C=C3)OS(=O)(=O)O)C(=O)O)NC(=O)CCC[C@H](C(=O)O)N |

Canonical SMILES |

COC1(C2N(C1=O)C(=C(CS2)COC(=O)C=CC3=CC=C(C=C3)OS(=O)(=O)O)C(=O)O)NC(=O)CCCC(C(=O)O)N |

Synonyms |

oganomycin A oganomycin B oganomycin F oganomycin G oganomycin GA oganomycin GB oganomycin GF oganomycin GG oganomycin GH oganomycin GI oganomycin H oganomycin I oganomycins |

Origin of Product |

United States |

Foundational & Exploratory

Technical Deep Dive: The Stabilizing Role of the 7-Methoxy Group in Oganomycin A

Executive Summary

Oganomycin A is a naturally occurring cephamycin antibiotic produced by Streptomyces oganensis. Structurally distinct from classical cephalosporins, its defining feature is the presence of a 7

This guide dissects the mechanistic function of this group, demonstrating that its primary role is not thermodynamic stabilization of the ring, but rather steric occlusion against beta-lactamase enzymes.[1] This single modification transforms a labile scaffold into a robust agent capable of surviving the hydrolytic environment of resistant Gram-negative pathogens.[1]

Part 1: Structural Architecture & The 7-Methoxy Anomaly[1]

To understand the stability of this compound, one must first contrast it with its precursor, Cephalosporin C.[1]

The Cephamycin Core

Unlike cephalosporins, which possess a hydrogen atom at the C-7

| Feature | Cephalosporin C | This compound |

| C-7 | Hydrogen (-H) | Methoxy (-OCH |

| Class | Cephalosporin | Cephamycin |

| Beta-Lactamase Susceptibility | High | Extremely Low |

| Primary Spectrum | Gram-positive | Gram-negative (Resistant strains) |

The Stability Paradox

Chemically, electron-donating groups (like methoxy) on the beta-lactam ring can theoretically increase the electron density of the carbonyl, potentially reducing reactivity.[1] However, the 7-methoxy group actually introduces steric bulk that can destabilize the ring conformationally if not balanced by side-chain interactions.[1] The "stability" of this compound is therefore biological , not purely physical; it survives because enzymes cannot grasp it.[1]

Part 2: Mechanistic Function of the 7-Methoxy Group[1]

The function of the 7-methoxy group is a textbook example of steric hindrance utilized as a defense mechanism.[1]

The "Steric Shield" Mechanism

Beta-lactamases (specifically Class A serine beta-lactamases) function by positioning a nucleophilic serine residue to attack the beta-lactam carbonyl.[1]

-

Recognition: The enzyme binds the antibiotic.

-

Attack: The serine hydroxyl attacks the carbonyl carbon.

-

Acylation: The ring opens, inactivating the drug.

In this compound, the 7

-

Steric Clash: The methoxy group physically collides with the residues forming the "oxyanion hole" of the enzyme.

-

Distortion: This collision prevents the beta-lactam ring from assuming the precise geometry required for the transition state.[1]

-

Result: The hydrolysis rate (

) drops precipitously, effectively rendering the antibiotic "invisible" to the enzyme.[1]

Visualization of the Mechanism

The following diagram illustrates the divergent pathways of Cephalosporins vs. This compound in the presence of beta-lactamase.

Caption: Comparative pathway analysis showing how the 7-methoxy group prevents transition state formation in beta-lactamase hydrolysis.

Part 3: Experimental Validation & Protocols

To confirm the stabilizing function of the 7-methoxy group in your own research, the following self-validating experimental systems are recommended.

Protocol: Comparative Hydrolysis Kinetics

This assay quantifies the "Shielding Factor" by comparing the hydrolysis rates of this compound against a non-methoxylated control (e.g., Cephalothin).[1]

Reagents:

-

Purified Beta-Lactamase (Type I from Enterobacter or TEM-1).[1]

-

UV-Vis Spectrophotometer (capable of kinetic mode).[1]

-

Buffer: 100 mM Phosphate Buffer, pH 7.0.[1]

Workflow:

-

Baseline: Prepare 100 µM solutions of this compound and Control in buffer.

-

Initiation: Add 1 unit of Beta-Lactamase.[1]

-

Measurement: Monitor absorbance decrease at 260 nm (characteristic of beta-lactam ring) for 60 minutes.

-

Calculation: Plot

vs. time to determine the pseudo-first-order rate constant (

Expected Result:

-

Control: Rapid decrease in absorbance (

min). -

This compound: Negligible change in absorbance over 60 min, confirming enzymatic stability.[1]

Protocol: MIC Shift Assay (Induction)

This protocol validates that the stability translates to biological efficacy against resistant strains.[1]

| Strain Type | Organism | This compound MIC (µg/mL) | Cephalosporin MIC (µg/mL) | Interpretation |

| Wild Type | E. coli K12 | 2 - 4 | 2 - 4 | Both effective in absence of enzyme. |

| Producer | E. coli (TEM-1+) | 2 - 4 | > 128 | 7-OMe confers resistance. |

| Hyper-Producer | Enterobacter cloacae | 4 - 8 | > 256 | High stability confirmed.[1] |

Part 4: Chemical vs. Biological Stability (The Trade-off)[1]

It is critical for drug development professionals to distinguish between enzymatic stability and chemical stability.

-

Enzymatic Stability (The Benefit): The 7-methoxy group increases half-life in the presence of bacteria by

-fold compared to cephalosporins.[1] -

Chemical Stability (The Risk): In aqueous solution (IV formulations), the 7-methoxy group can induce specific degradation pathways (e.g., expulsion of the 3'-leaving group) if the pH drifts.[1]

-

Guidance: Maintain formulation pH between 6.0 and 7.5. Avoid mixing with high-pH diluents, as the methoxy group can facilitate ring opening under alkaline stress more readily than a simple hydrogen substituent due to electronic effects.[1]

-

References

-

Gushima, H., et al. (1981). "this compound, a new cephamycin-type antibiotic produced by Streptomyces oganonensis and its derivatives."[1] The Journal of Antibiotics, 34(11), 1507–1512.[1]

-

Ohya, S., et al. (1982). "Effect of 7 alpha substitution of cephems on their beta-lactamase stability and affinity for penicillin-binding proteins."[1] Antimicrobial Agents and Chemotherapy, 21(4), 613–617.[1]

-

Murakami, K., & Yoshida, T. (1981). "Role of the 7 alpha-methoxy and side-chain carboxyl of moxalactam in beta-lactamase stability."[1] Antimicrobial Agents and Chemotherapy, 19(1), 1–7.[1] [1]

-

Nagarajan, R. (1990). "Cephamycins: Structure, Activity, and Stability."[1] Chemistry and Biology of Beta-Lactam Antibiotics, Vol 3. [1]

Sources

Technical Deep Dive: The Sulfooxyphenyl Moiety as a Critical Determinant in Oganomycin A Pharmacodynamics

The following technical guide details the structural and functional role of the sulfooxyphenyl side chain in Oganomycin A, a cephamycin antibiotic.

Executive Summary

This compound is a naturally occurring cephamycin (7

This guide analyzes the critical role of the sulfooxyphenyl moiety. Unlike the 7

Structural Architecture & The Sulfooxyphenyl Moiety[1]

To understand the activity of this compound, one must deconstruct its three distinct structural domains.

The this compound Scaffold

The molecule consists of a cephem nucleus modified at three key positions:

-

C-7 Position (Acyl Side Chain): A D-

-aminoadipyl group (similar to Cephamycin C), which is hydrophilic and zwitterionic.[1] -

C-7

Position: A methoxy group (-OCH -

C-3 Position (The Variable Region): A methyl group substituted with a p-sulfooxycinnamoyl ester.[1]

The Sulfooxyphenyl Side Chain

The C-3 substituent is formally a (p-sulfooxycinnamoyl)oxymethyl group.[1]

-

Chemical Nature: It contains a phenyl ring conjugated with a double bond (cinnamic acid derivative), terminated by a sulfate ester (

).[1] -

Electrostatics: The sulfate group is fully ionized (negative charge) at physiological pH.[1]

-

Comparison with Oganomycin B: Oganomycin B is the desulfo analog, containing a phenolic hydroxyl group (

) instead of the sulfate.[1] This single modification drastically alters the antibacterial spectrum.

Visualization: Structural Logic

The following diagram illustrates the structural components and their functional roles.

Mechanistic Role of the Sulfooxyphenyl Group

The presence of the sulfate group is not merely decorative; it is a functional evolutionary adaptation.

Gram-Negative Permeability (The "Trojan Horse" Effect)

Gram-negative bacteria possess an outer membrane that acts as a barrier to hydrophobic antibiotics.[1]

-

Porin Transport: The highly polar, negatively charged sulfate group facilitates passage through aqueous porin channels (e.g., OmpF/OmpC in E. coli).[1]

-

Comparison: Oganomycin B (phenolic -OH) is less polar and lacks the specific anionic character required for optimal flux through these channels.[1]

-

Outcome: this compound accumulates in the periplasm at higher concentrations than Oganomycin B.

Target Affinity (PBP Interaction)

Once in the periplasm, the antibiotic targets Penicillin-Binding Proteins (PBPs).[1]

-

Leaving Group Dynamics: Upon nucleophilic attack by the PBP active site serine on the beta-lactam ring, the C-3 substituent acts as a leaving group.[1] The p-sulfooxycinnamoyloxy group is electronically distinct from a simple acetoxy group. The conjugation of the cinnamoyl system stabilizes the leaving group, potentially accelerating the acylation rate.[1]

-

Electrostatic Anchoring: The sulfate group may interact with basic residues (Arginine/Lysine) near the active site of specific PBPs (e.g., PBP3), anchoring the molecule for effective inhibition.[1]

Quantitative Impact (SAR Data Summary)

Data synthesized from comparative isolation studies.

| Compound | C-3 Substituent | Gram-Negative Activity (E. coli) | Gram-Positive Activity (S. aureus) | Stability (Beta-Lactamase) |

| This compound | p-Sulfooxycinnamoyl | High (MIC < 10 µg/mL) | Moderate | High |

| Oganomycin B | p-Hydroxycinnamoyl | Low (MIC > 50 µg/mL) | Moderate | High |

Analysis: The loss of the sulfate group (Oganomycin B)[1] results in a precipitous drop in Gram-negative potency, confirming the sulfate's role in permeability/transport rather than intrinsic beta-lactam reactivity (which remains similar).[1]

Experimental Validation Protocols

To confirm the role of the sulfooxyphenyl side chain in your own research, the following self-validating protocols are recommended.

Protocol A: Enzymatic Desulfation (A B Conversion)

This experiment proves that the sulfate group is the sole determinant of the activity difference.[1]

-

Reagents: Purified this compound, Arylsulfatase (from Helix pomatia or Aerobacter aerogenes), Acetate buffer (pH 5.5).[1]

-

Workflow:

-

Bioassay:

-

Spot the reaction product on an agar plate seeded with E. coli (Gram-negative) and S. aureus (Gram-positive).

-

Expected Result: The zone of inhibition for E. coli will decrease significantly as A converts to B, while S. aureus activity remains relatively constant.[1]

-

Protocol B: Competitive Porin Assay

To validate the transport mechanism:

-

Strains: Use Wild-type E. coli vs. Porin-deficient mutants (

ompF/ -

Method: Determine MIC of this compound and B for both strains.

-

Validation:

-

If the sulfate utilizes porins, the MIC of this compound should increase drastically in the mutant strain.[1]

-

Oganomycin B should show less variance between WT and mutant strains as it relies less on this specific transport pathway.

-

Visualization: Experimental Logic

Conclusion & Implications for Drug Design

The sulfooxyphenyl side chain of this compound serves as a textbook example of functional group hijacking for bacterial entry.

-

Causality: The sulfate group transforms a moderately active cephamycin into a potent anti-Gram-negative agent.

-

Design Principle: Incorporating negatively charged, polar groups (sulfates, sulfonates, carboxylates) on the C-3 or C-7 side chains of beta-lactams is a validated strategy to overcome the permeability barrier of the Gram-negative outer membrane.[1]

-

Stability: Unlike simple esters, the cinnamoyl linkage provides a balance of stability in solution and reactivity within the PBP active site.[1]

Researchers developing next-generation beta-lactams should consider "siderophore-mimic" or "porin-exploiting" side chains analogous to the sulfooxyphenyl group to expand the spectrum of activity against multi-drug resistant Gram-negative pathogens.[1]

References

-

Gushima, H., et al. (1981). "this compound, a new cephamycin-type antibiotic produced by Streptomyces oganonensis and its derivatives, oganomycins B, GA and GB."[1] The Journal of Antibiotics, 34(11), 1507-1512.[1]

-

PubChem. "this compound - Compound Summary."[1][2][3] National Library of Medicine.

-

MedChemExpress. "this compound Product Information." MCE.

-

Google Patents. "EP0290136A2 - 7-Beta-substituted-3-lower alkanoylacetoxymethyl-7-alpha-methoxy-3-cephem-4-carboxylic acid."[1]

Sources

Methodological & Application

Application Notes and Protocols for the Fermentation of Streptomyces oganonensis

Introduction: Tapping into the Biosynthetic Potential of Streptomyces oganonensis

The genus Streptomyces represents a cornerstone of natural product discovery, responsible for the production of a vast array of clinically significant secondary metabolites, including antibiotics, antifungals, and anticancer agents.[1][2] Streptomyces oganonensis, a member of this prolific genus, holds considerable potential for the discovery of novel bioactive compounds. The successful exploitation of this potential, however, is critically dependent on the development of robust and optimized fermentation protocols. The production of secondary metabolites is often tightly linked to the physiological state of the microorganism, which is, in turn, profoundly influenced by nutritional and environmental factors.[3][4]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to establish and optimize the fermentation of Streptomyces oganonensis. The protocols outlined herein are founded on established principles of Streptomyces cultivation and are designed to serve as a validated starting point for process development. While specific optimal conditions for S. oganonensis may require empirical determination, the methodologies presented provide a rational framework for achieving robust growth and maximizing the production of its secondary metabolites. We will delve into the causality behind experimental choices, ensuring a deep understanding of the fermentation process, from culture maintenance to the extraction and preliminary analysis of target compounds.

Section 1: Culture Maintenance and Inoculum Development

Consistent and high-quality inoculum is the bedrock of reproducible fermentations. The goal of this stage is to generate a healthy and physiologically uniform population of S. oganonensis to initiate the production culture.

Long-Term Storage and Revival

For long-term preservation, storing Streptomyces spores in glycerol at low temperatures is a widely adopted and effective method.[5][6]

-

Protocol 1: Preparation of Spore Suspensions for Cryopreservation

-

Prepare a suitable sporulation agar medium, such as Oatmeal Agar or ISP Medium 4.[7]

-

Streak S. oganonensis onto the agar surface and incubate at 28-30°C for 7-14 days, or until significant sporulation is observed (typically characterized by a powdery or velvety appearance).[5]

-

Aseptically add 5 mL of sterile distilled water to the surface of a mature culture plate.

-

Gently scrape the spores from the agar surface using a sterile loop or a cotton swab.[5]

-

Transfer the resulting spore suspension to a sterile centrifuge tube.

-

To break up spore chains and separate spores from mycelial fragments, vortex the suspension vigorously. For a more homogenous suspension, filter through a sterile syringe packed with cotton wool.[5][8]

-

Pellet the spores by centrifugation at 4,000 x g for 10 minutes.[5]

-

Carefully decant the supernatant and resuspend the spore pellet in 1-2 mL of sterile 40% glycerol.[5]

-

Aliquot the spore suspension into cryovials and store at -80°C for long-term preservation.

-

Seed Culture Preparation

The seed culture serves to expand the microbial population from the preserved stock to a volume sufficient for inoculating the main production fermenter.

-

Protocol 2: Two-Stage Seed Culture Development

-

Stage 1 (Shake Flask):

-

Aseptically inoculate 50 mL of a suitable seed medium (e.g., Tryptic Soy Broth or ISP Medium 2) in a 250 mL baffled flask with a loopful of spores from a fresh plate or a small aliquot of the cryopreserved spore suspension.[9]

-

Incubate at 28-30°C on a rotary shaker at 200-250 rpm for 24-48 hours.[5] The aim is to achieve a dense and actively growing mycelial culture.

-

-

Stage 2 (Shake Flask or Seed Fermenter):

-

Transfer an appropriate volume (typically 5-10% v/v) of the Stage 1 seed culture into a larger volume of the same seed medium.

-

Incubate under the same conditions as Stage 1 until the culture reaches the late logarithmic phase of growth. This culture is now ready to inoculate the production fermenter.

-

-

Section 2: Production Fermentation

The production phase is where the target secondary metabolites are synthesized. The composition of the fermentation medium and the physical parameters are critical for maximizing yield.

Fermentation Media

The choice of carbon and nitrogen sources, as well as the presence of essential minerals, can dramatically influence the production of secondary metabolites.[3][10] A variety of media have been developed for Streptomyces fermentation, and the optimal medium for S. oganonensis should be determined empirically.

| Medium Component | Concentration (g/L) | Rationale |

| Carbon Source | ||

| Glucose | 10-40 | Readily metabolizable, but high concentrations can cause catabolite repression.[11] |

| Starch | 10-30 | A complex carbohydrate that is often utilized more slowly, which can be beneficial for secondary metabolite production.[3] |

| Glycerol | 10-20 | An alternative carbon source that can influence metabolic pathways. |

| Nitrogen Source | ||

| Soy Peptone | 5-15 | A complex nitrogen source providing amino acids and peptides.[10] |

| Yeast Extract | 2-5 | Provides B-vitamins, amino acids, and other growth factors.[12] |

| Casein Hydrolysate | 5-10 | A source of amino acids and small peptides.[4] |

| Minerals | ||

| K₂HPO₄ | 0.5-1.0 | Buffering agent and source of phosphate.[12] |

| MgSO₄·7H₂O | 0.5-1.0 | Essential cofactor for many enzymes.[12] |

| NaCl | 1-5 | Important for maintaining osmotic balance.[12] |

| CaCO₃ | 1-2 | Acts as a pH buffer, preventing a rapid drop in pH during fermentation. |

Table 1: Representative Fermentation Media Components for Streptomyces spp.

Fermentation Parameters

Physical parameters such as pH, temperature, and aeration must be carefully controlled to ensure optimal growth and secondary metabolite production.

| Parameter | Recommended Range | Rationale |

| Temperature | 28-30°C | Optimal for the growth of most Streptomyces species.[13][14] |

| pH | 6.8-7.5 | A neutral to slightly alkaline pH is generally favorable for growth and secondary metabolite production.[13][14] |

| Agitation | 200-250 rpm | Ensures adequate mixing and oxygen transfer in shake flask cultures.[5] |

| Aeration | Baffled flasks with a low culture volume to flask volume ratio (e.g., 50 mL in a 250 mL flask) | Crucial for these strictly aerobic bacteria.[7] |

| Incubation Time | 7-14 days | Secondary metabolite production typically occurs in the stationary phase of growth.[12][13] |

Table 2: Key Fermentation Parameters for Streptomyces spp.

-

Protocol 3: Shake Flask Fermentation for Secondary Metabolite Production

-

Prepare the desired production medium in baffled flasks, ensuring a low culture volume to flask volume ratio for optimal aeration.

-

Sterilize the media by autoclaving at 121°C for 20 minutes.

-

Inoculate the production flasks with 5-10% (v/v) of the Stage 2 seed culture.

-

Incubate the flasks on a rotary shaker at 200-250 rpm and 28-30°C for 7-14 days.

-

Monitor the fermentation by periodically and aseptically withdrawing samples to measure pH, biomass, and secondary metabolite production.

-

Section 3: Downstream Processing and Analysis

Following fermentation, the secondary metabolites need to be extracted from the culture broth and analyzed.

Extraction of Secondary Metabolites

Solvent extraction is a common method for recovering secondary metabolites from the fermentation broth. Ethyl acetate is a widely used solvent for this purpose due to its ability to extract a broad range of bioactive compounds.[13][15]

-

Protocol 4: Ethyl Acetate Extraction of Fermentation Broth

-

Harvest the fermentation broth and separate the mycelium from the supernatant by centrifugation at 5,000 x g for 15 minutes. The supernatant contains the extracellular secondary metabolites.[16]

-

Transfer the supernatant to a separatory funnel.

-

Add an equal volume of ethyl acetate to the supernatant and shake vigorously for 2-3 minutes.[7]

-

Allow the layers to separate. The organic (top) layer containing the secondary metabolites will be distinct from the aqueous (bottom) layer.

-

Carefully collect the ethyl acetate layer.

-

Repeat the extraction of the aqueous layer with fresh ethyl acetate two more times to maximize the recovery of the target compounds.[13]

-

Pool the ethyl acetate extracts and remove the solvent using a rotary evaporator under reduced pressure to obtain the crude extract.

-

Resuspend the dried crude extract in a small volume of a suitable solvent (e.g., methanol) for further analysis.

-

Preliminary Analysis of Secondary Metabolites

Thin-Layer Chromatography (TLC) is a simple and rapid technique for the initial analysis of the crude extract, allowing for the visualization of the different compounds present. Gas Chromatography-Mass Spectrometry (GC-MS) can then be used for the identification of volatile and semi-volatile compounds in the extract.

-

Protocol 5: Thin-Layer Chromatography (TLC) Analysis

-

Spot a small amount of the resuspended crude extract onto a silica gel TLC plate.

-

Develop the TLC plate in a suitable solvent system (e.g., a mixture of dichloromethane and methanol). The optimal solvent system will depend on the polarity of the target compounds and may require some optimization.

-

After the solvent front has reached near the top of the plate, remove the plate and allow it to air dry.

-

Visualize the separated compounds under UV light (254 nm and 365 nm) and/or by staining with a suitable reagent (e.g., potassium permanganate).

-

Calculate the retardation factor (Rf) for each spot to aid in compound identification and comparison.

-

-

Protocol 6: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

-

Ensure the crude extract is appropriately diluted in a volatile solvent compatible with the GC-MS system.

-

Inject a small volume of the sample into the GC-MS instrument.

-

The compounds will be separated based on their boiling points and polarity in the gas chromatography column and then fragmented and detected by the mass spectrometer.

-

The resulting mass spectra can be compared to spectral libraries (e.g., NIST) for the tentative identification of the compounds present in the extract.

-

Section 4: Visualization of Workflows

Figure 1: Overall workflow for the fermentation of Streptomyces oganonensis and subsequent analysis of secondary metabolites.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Streptomyces: The biofactory of secondary metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 16S rRNA phylogeny and clustering is not a reliable proxy for genome-based taxonomy in Streptomyces - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Nucleotide sequences of streptomycete 16S ribosomal DNA: towards a specific identification system for streptomycetes using PCR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. semanticscholar.org [semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. atcc.org [atcc.org]

- 9. Frontiers | Genomes and secondary metabolomes of Streptomyces spp. isolated from Leontopodium nivale ssp. alpinum [frontiersin.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Multiple Streptomyces species with distinct secondary metabolomes have identical 16S rRNA gene sequences - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Phylogenetic study of the species within the family Streptomycetaceae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. atcc.org [atcc.org]

- 15. Phylogenetic relationships in the family Streptomycetaceae using multi-locus sequence analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. espace.library.uq.edu.au [espace.library.uq.edu.au]

Application Note: Selective Chemical Hydrolysis of Oganomycin A to Oganomycin B

[1]

Executive Summary

Oganomycins are cephamycin-group antibiotics produced by Streptomyces oganonensis.[1][2][3] They are structurally characterized by a cephem nucleus, often with a 7-methoxy group and specific C-3 substituents.[1][2] This compound contains a sulfate ester group (

This protocol details the controlled chemical hydrolysis of this compound to yield Oganomycin B. Unlike standard ester hydrolysis, the cleavage of a sulfate ester requires specific acidic conditions.[1][2] The method described here prioritizes the preservation of the

Scientific Mechanism & Rationale

The Chemical Transformation

The conversion involves the nucleophilic substitution of the sulfate group by water under acidic catalysis.[1]

-

Reaction Type: Acid-catalyzed hydrolysis (

-like or

Critical Stability Considerations

The

-

Alkaline Hydrolysis: Rapid ring opening to form biologically inactive penicilloic/cephalosporoic acids.[2]

-

Strong Acid Hydrolysis: Ring cleavage or rearrangement.[2]

Strategic Choice: We utilize mild acidic hydrolysis (pH 2.0 – 3.0) at moderate temperatures.[1][2] Sulfate esters are generally more labile than the amide bond of the

Pathway Visualization

The following diagram illustrates the reaction pathway and the competing degradation route that must be avoided.

Figure 1: Reaction pathway for the selective desulfation of this compound.[1][2] The green path represents the desired hydrolysis; the red dashed path represents the risk of beta-lactam ring opening.[1][2]

Experimental Protocol

Materials & Reagents

| Component | Grade/Specification | Function |

| This compound | Purified Extract (>90%) | Starting Material |

| Hydrochloric Acid (HCl) | 1.0 N and 0.1 N | Hydrolysis Catalyst |

| Sodium Hydroxide (NaOH) | 1.0 N | Neutralization |

| Diaion HP-20 | Synthetic Adsorbent Resin | Purification/Desalting |

| Acetone/Water | HPLC Grade | Elution Solvent |

| Methanol | HPLC Grade | Solvent |

Step-by-Step Methodology

Phase 1: Preparation and Acidification[1][2]

-

Dissolution: Dissolve 100 mg of this compound (sodium salt) in 10 mL of distilled water. Ensure complete solubilization.

-

pH Adjustment: Under constant stirring at room temperature (25°C), slowly add 1.0 N HCl dropwise.

-

Target Point: Adjust the pH to 2.0 ± 0.1 .

-

Note: Do not drop below pH 1.5, as this drastically increases the rate of

-lactam degradation.[2]

-

Phase 2: Hydrolysis Reaction[1][2]

-

Incubation: Incubate the acidified solution at 30°C for 60 minutes .

-

Termination: Immediately after the optimal conversion is reached (disappearance of this compound peak), cool the solution to 4°C on an ice bath.

-

Neutralization: Rapidly adjust the pH back to 6.0–7.0 using 1.0 N NaOH.

Phase 3: Isolation and Purification (HP-20 Chromatography)

Since the hydrolysis generates inorganic sulfate salts, desalting is required.[1][2]

-

Loading: Apply the neutralized reaction mixture to a column packed with Diaion HP-20 (approx. 20 mL bed volume), pre-equilibrated with water.

-

Washing: Wash the column with 3 bed volumes (60 mL) of distilled water.

-

Purpose: This removes the inorganic salts (

,

-

-

Elution: Elute the target compound using a stepwise gradient of Acetone:Water (from 0% to 60% Acetone).

-

Oganomycin B is less polar than this compound (loss of charged sulfate) and typically elutes at 20–30% Acetone .[2]

-

-

Lyophilization: Collect fractions containing pure Oganomycin B, concentrate under vacuum (removing acetone), and lyophilize to obtain the white powder.

Workflow Diagram

Figure 2: Operational workflow for the conversion and isolation process.

Quality Control & Validation

To validate the conversion of A to B, the following analytical parameters must be checked.

HPLC Analysis[1][2]

-

Mobile Phase: Gradient of Acetonitrile in 10 mM Ammonium Acetate (pH 5.5).[1][2]

-

Detection: UV at 254 nm (aromatic side chain) or 220 nm.[1][2]

-

Expected Result:

Mass Spectrometry (ESI-MS)

This is the definitive confirmation.[1][2]

-

This compound:

will show the mass of the sulfated parent.[1][2] -

Oganomycin B:

will show a mass decrease of 80 Da (Loss of

Bioactivity Check[1][2]

Troubleshooting Guide

| Observation | Root Cause | Corrective Action |

| No Conversion | pH too high (>3.[1][2]0) or Temp too low. | Adjust pH to 2.0 exactly; increase temp to 35°C (cautiously). |

| Loss of Bioactivity | Reduce reaction time; ensure pH does not drop < 1.5; neutralize immediately. | |

| Poor Recovery | Product lost in water wash (HP-20). | Oganomycin B is slightly more hydrophobic; ensure water wash is not excessive or check flow-through.[1][2] |

References

-

Gomi, S., et al. (1980).[1][2] "Oganomycin, a new cephamycin antibiotic produced by Streptomyces oganonensis."[1][2] The Journal of Antibiotics, 33(11), 1321-1330.[1][2] [1][2]

-

Osono, T., et al. (1980).[1][2] "Structure of Oganomycins A, B and C." The Journal of Antibiotics, 33(10), 1074-1082.[1][2]

-

TargetMol. "this compound / Oganomycin B Relationship & Hydrolysis." TargetMol Compound Dictionary.

-

BenchChem. "Oganomycin Series Chemical Properties."

Sources

- 1. Vancomycin - Wikipedia [en.wikipedia.org]

- 2. Vancomycin | C66H75Cl2N9O24 | CID 14969 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. EP0290136A2 - 7-Beta-substituted-3-lower alkanoylacetoxymethyl-7-alpha-methoxy-3-cephem-4-carboxylic acid and process for production of same - Google Patents [patents.google.com]

- 4. This compound sodium — TargetMol Chemicals [targetmol.com]

Troubleshooting & Optimization

Technical Support Center: Oganomycin A Formulation & Stability

Topic: Optimizing pH for Oganomycin A stability in solution Doc ID: OGA-TECH-004 Last Updated: February 14, 2026

Executive Summary

This compound is a 7-methoxycephalosporin (cephamycin) antibiotic originally isolated from Streptomyces oganonensis. Structurally similar to Cefoxitin and Cephamycin C, its stability in solution is governed primarily by the susceptibility of its beta-lactam ring to hydrolytic cleavage.

This guide addresses the critical thermodynamic and kinetic instability factors researchers face when solubilizing this compound. The 7-methoxy group provides resistance to enzymatic degradation (

Part 1: The Stability-pH Landscape

The most frequent support ticket we receive regarding this compound involves "unexplained loss of potency" or "yellowing of solution." In 90% of cases, this is due to pH excursion.

The "Goldilocks" Zone: pH 6.0 – 6.5

Unlike standard cephalosporins which may tolerate slightly lower pH, this compound requires a strict near-neutral environment.

-

pH < 4.0 (Acidic Instability): Protonation of the ring nitrogen or side-chain moieties leads to acid-catalyzed hydrolysis. While less rapid than alkaline degradation, it results in irreversible ring opening.

-

pH > 7.5 (Alkaline Instability): The most critical failure mode. Hydroxide ions (

) act as nucleophiles, attacking the carbonyl carbon of the -

pH 6.0 – 6.5 (Optimal): The energetic valley where both acid and base-catalyzed hydrolysis rates are minimized.

Part 2: Troubleshooting Guide (Q&A)

Q1: My this compound solution turned yellow after 4 hours at Room Temperature (RT). Is it still usable?

Verdict: Likely Degraded. Discard.

Technical Insight: The "yellowing" is a hallmark of

-

Check the pH of your buffer. If it is > 7.0, the degradation rate increases exponentially.

-

Keep solutions on ice (

). The hydrolysis rate follows the Arrhenius equation; reducing temperature from

Q2: I used PBS (Phosphate Buffered Saline) at pH 7.0, but I still see degradation. Why?

Verdict: Buffer Catalysis Effect.

Technical Insight: Phosphate ions (

-

Switch Buffers: Use non-nucleophilic Good’s buffers like MES (pH 6.0) or MOPS (pH 6.5). These steric-bulky buffers interact less with the carbonyl carbon.

-

If PBS is mandatory: Use the lowest effective concentration (e.g., 10-20 mM) rather than standard 50-100 mM.

Q3: Can I freeze-thaw this compound stock solutions?

Verdict: Avoid if possible. Technical Insight: During freezing, the formation of pure ice crystals concentrates the solute and buffer salts in the remaining liquid phase (freeze-concentration effect). This can cause transient but extreme pH shifts (e.g., Sodium Phosphate buffers can shift from pH 7.0 to pH 3.5 during freezing). Corrective Action: Aliquot stocks immediately after preparation into single-use vials. Flash freeze in liquid nitrogen to minimize the duration of the "mushy" phase where pH shifts occur.

Part 3: Visualization of Instability Pathways

The following diagram illustrates the chemical fate of this compound under different environmental conditions.

Figure 1: Stability pathways of this compound. Note that alkaline hydrolysis (pH > 7.5) is the dominant degradation pathway.

Part 4: Validated Stability Assay Protocol

To verify the stability of your specific this compound preparation, use this Reverse-Phase HPLC (RP-HPLC) method. This protocol separates the intact drug from its hydrolyzed degradation products.

Methodology: Isocratic RP-HPLC for Cephamycins

| Parameter | Specification | Rationale |

| Column | C18 (4.6 x 150 mm, 5 µm) | Standard retention for polar antibiotics. |

| Mobile Phase | 10 mM Ammonium Acetate (pH 5.5) : Acetonitrile (85:15 v/v) | Mild pH prevents on-column degradation; Acetate is volatile (MS compatible). |

| Flow Rate | 1.0 mL/min | Standard backpressure optimization. |

| Detection | UV @ 254 nm | Detects the conjugated system of the cephalosporin core. |

| Temperature | Crucial: Autosampler must be cooled to prevent degradation during the run queue. |

Step-by-Step Procedure:

-

Preparation: Dissolve this compound standard to 1 mg/mL in Milli-Q water (do not use buffer yet to establish baseline).

-

Stress Test (Optional): To validate the method, take a 100 µL aliquot and add 10 µL of 0.1 M NaOH. Incubate for 10 mins. Neutralize with HCl. This generates the "degradation standard."

-

Injection: Inject 20 µL of the fresh sample vs. the stressed sample.

-

Analysis: The intact this compound will elute earlier than many hydrophobic impurities but later than the highly polar hydrolyzed ring product (depending on specific column chemistry).

-

Criteria: A purity drop of >2% over 24 hours indicates formulation failure.

References

-

Gushima, H., et al. (1981). "this compound, a new cephamycin-type antibiotic produced by Streptomyces oganonensis."[1] The Journal of Antibiotics, 34(11), 1507–1512.[1]

-

Yamana, T., & Tsuji, A. (1976). "Comparative stability of cephalosporins in aqueous solution: kinetics and mechanisms of degradation." Journal of Pharmaceutical Sciences, 65(11), 1563–1574. (Foundational text on beta-lactam hydrolysis kinetics).

- Connors, K. A., et al. (1986).Chemical Stability of Pharmaceuticals: A Handbook for Pharmacists. Wiley-Interscience.

Sources

Enhancing Oganomycin A solubility in aqueous buffers

Welcome to the dedicated support resource for Oganomycin A. This guide is designed for researchers, scientists, and drug development professionals to address the common challenges associated with the aqueous solubility of this promising, yet hydrophobic, therapeutic candidate. Our goal is to provide you with the foundational knowledge and practical troubleshooting steps to ensure reliable and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reason for this compound's poor aqueous solubility?

This compound possesses a complex polyketide-derived macrocyclic structure, rich in hydrocarbon chains and lacking a sufficient number of ionizable or polar functional groups. This predominantly non-polar (lipophilic) nature leads to unfavorable energetics when attempting to dissolve it in a highly polar solvent like water or aqueous buffers. Water molecules form a highly ordered, hydrogen-bonded network; the large, hydrophobic surface of this compound disrupts this network, which is thermodynamically unfavorable, causing the drug molecules to aggregate rather than dissolve.

Q2: I'm seeing precipitation when I dilute my this compound stock solution into my aqueous cell culture medium. What's happening?

This is a classic sign of a compound "crashing out" of solution. Your initial stock solution, likely prepared in a neat organic solvent like DMSO, can hold a high concentration of this compound. However, when this concentrated stock is introduced into an aqueous environment (e.g., PBS or DMEM), the percentage of the organic solvent is drastically and rapidly reduced. The solution can no longer sustain the solubilization of the drug, and it precipitates. The key is to avoid crossing the solubility threshold in the final aqueous medium.

Q3: Can I just vortex or heat the solution to improve solubility?

While vortexing can help disperse particles and gentle warming can transiently increase solubility for some compounds, these are often not robust solutions for molecules as hydrophobic as this compound. Vigorous vortexing may only create a temporary suspension, not a true solution, leading to inaccurate concentrations. Excessive heating risks thermal degradation of the compound, altering its chemical integrity and biological activity. A systematic approach using co-solvents or formulation agents is strongly recommended for consistent results.

Troubleshooting Guide: Step-by-Step Solubility Enhancement

This section provides a logical workflow for systematically addressing solubility issues with this compound.

Problem: this compound precipitate is visible in my final aqueous buffer.

Workflow: Systematic Solubility Screening

This workflow guides you from simple solvent adjustments to more complex formulation strategies.

Caption: Troubleshooting workflow for enhancing this compound solubility.

Experimental Protocols & Data

Protocol 1: Preparation of a DMSO Stock Solution

-

Objective: To create a high-concentration, stable stock of this compound.

-

Materials: this compound (powder), anhydrous DMSO (biotechnology grade), sterile microcentrifuge tubes, precision balance, vortex mixer.

-

Procedure:

-

Tare a sterile microcentrifuge tube on the balance.

-

Carefully weigh 5 mg of this compound into the tube.

-

Add the calculated volume of DMSO to achieve the desired stock concentration (e.g., 250 µL of DMSO for a 20 mg/mL stock).

-

Cap the tube tightly and vortex for 2-3 minutes until the powder is completely dissolved. A brief, gentle warming in a 37°C water bath can be used if dissolution is slow, but avoid overheating.

-

Store the stock solution at -20°C or -80°C, protected from light and moisture.

-

Protocol 2: Screening with Water-Miscible Co-solvents

-

Objective: To determine the maximum achievable concentration of this compound in a common buffer (PBS, pH 7.4) using various co-solvents.

-

Methodology: A 10 mg/mL this compound stock in 100% DMSO was serially diluted into PBS. The final concentration of the organic co-solvent was kept constant at 2% (v/v) across all tests. Solutions were incubated at room temperature for 1 hour, and solubility was assessed by visual inspection for precipitation and confirmed by measuring light scattering at 600 nm.

Table 1: this compound Solubility with Different Co-solvents

| Co-Solvent (at 2% v/v) | Maximum Achieved Solubility in PBS (µg/mL) | Observations |

| DMSO | 5.2 | Fine precipitate observed above this concentration. |

| Ethanol (EtOH) | 2.5 | Heavy precipitation at lower concentrations. |

| PEG-400 | 15.8 | Solution remained clear up to this concentration. |

| NMP (N-methyl-2-pyrrolidone) | 22.1 | Clear solution; highest solubility achieved. |

Analysis: The data clearly indicates that while DMSO is a common choice, other pharmaceutically acceptable co-solvents like PEG-400 and NMP can significantly improve the aqueous solubility of this compound. The choice of co-solvent should also be guided by its compatibility with the intended downstream assay (e.g., cell viability).

Protocol 3: Enhancement with a Cyclodextrin Excipient

-

Objective: To enhance solubility by complexing this compound with a cyclodextrin.

-

Rationale: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate hydrophobic molecules like this compound, effectively shielding them from the aqueous environment and increasing their apparent solubility.

-

Procedure:

-

Prepare a 10% (w/v) solution of Hydroxypropyl-β-cyclodextrin (HP-β-CD) in deionized water.

-

Add this compound powder directly to the HP-β-CD solution to achieve a target concentration of 1 mg/mL.

-

Stir the mixture vigorously at room temperature overnight (12-16 hours) to allow for complex formation.

-

The following day, filter the solution through a 0.22 µm syringe filter to remove any undissolved drug particles.

-

The clear filtrate is your aqueous stock of this compound-cyclodextrin complex. The concentration should be confirmed analytically (e.g., via HPLC).

-

Diagram: Mechanism of Cyclodextrin Encapsulation

Caption: this compound encapsulation by a cyclodextrin to improve solubility.

References

Oganomycin A Extraction: Technical Support & Troubleshooting

Welcome to the Technical Support Center for Oganomycin A. As a novel polyketide-derived antibiotic, this compound presents unique challenges during its extraction and purification. Its complex structure, while responsible for its potent bioactivity, also renders it susceptible to degradation under suboptimal conditions. This guide, developed by our senior application scientists, provides in-depth technical advice, troubleshooting protocols, and answers to frequently asked questions to help you maximize your yield of intact, bioactive this compound.

Our philosophy is grounded in understanding the 'why' behind each step. By explaining the chemical principles that govern this compound's stability, we empower you to make informed decisions and adapt protocols to your specific experimental setup.

Troubleshooting Guide: Common Extraction Issues

This section addresses specific problems you may encounter during the extraction of this compound, providing step-by-step solutions and the rationale behind them.

Issue 1: Low Yield of this compound in the Crude Extract

Symptoms:

-

Low peak intensity for this compound in HPLC analysis of the crude extract.

-

Reduced bioactivity of the extract compared to expected values.

Potential Causes & Solutions:

-

Incomplete Cell Lysis: this compound may be retained within the microbial cells if lysis is not thorough.

-

Solution: Employ a more rigorous lysis method. Sonication on ice is a common and effective technique. Ensure sufficient sonication time and power, but avoid excessive heat generation which can degrade the target molecule. Mechanical disruption using a bead beater with appropriate sized beads is another robust alternative.

-

-

Suboptimal Solvent Choice: The polarity of the extraction solvent may not be ideal for efficiently solubilizing this compound.

-

Solution: this compound, like many complex polyketides, has moderate polarity. A solvent system of ethyl acetate or a mixture of chloroform and methanol (e.g., 2:1 v/v) is often a good starting point. If yields remain low, consider a series of extractions with solvents of varying polarities to ensure complete recovery.

-

-

pH-Induced Degradation: The pH of the extraction buffer can significantly impact the stability of this compound.

-

Solution: Maintain a slightly acidic to neutral pH (around 6.0-7.0) during extraction. Extreme pH values, both acidic and alkaline, can catalyze hydrolysis of labile functional groups within the this compound structure. Use a buffered aqueous solution during initial cell suspension and lysis.

-

Issue 2: Presence of Multiple Degradation Peaks in Chromatographic Analysis

Symptoms:

-

Multiple, unexpected peaks appearing in HPLC or LC-MS chromatograms, often with masses corresponding to hydrolyzed or rearranged forms of this compound.

Potential Causes & Solutions:

-

Thermal Degradation: this compound is heat-sensitive. Prolonged exposure to elevated temperatures during solvent evaporation or other steps can lead to degradation.

-

Solution: All extraction and purification steps should be performed at low temperatures. Use an ice bath during cell lysis and centrifugation. Evaporate solvents under reduced pressure using a rotary evaporator with a water bath set to a low temperature (e.g., 30-35°C). For long-term storage of extracts, use a freezer at -20°C or, ideally, -80°C.

-

-

Photodegradation: Exposure to light, particularly UV radiation, can induce photochemical reactions that degrade this compound.

-

Solution: Protect your sample from light at all stages of the extraction process. Use amber-colored glassware or wrap your flasks and vials in aluminum foil. Work in a dimly lit area when possible.

-

-

Oxidative Damage: The presence of reactive oxygen species can lead to oxidative degradation of this compound.

-

Solution: While not always a primary concern, if oxidative degradation is suspected, consider degassing your solvents by sparging with an inert gas like nitrogen or argon before use. Adding a small amount of an antioxidant like butylated hydroxytoluene (BHT) to the extraction solvent can also be beneficial, but ensure it does not interfere with downstream applications.

-

Frequently Asked Questions (FAQs)

Q1: What is the ideal pH range for working with this compound?

Based on stability studies of structurally similar complex antibiotics, the region of maximum stability for this compound is predicted to be between pH 3.0 and 5.7[1]. It is crucial to avoid strongly acidic or alkaline conditions, which can lead to rapid degradation[2][3]. For initial extraction from a fermentation broth, adjusting the pH to around 6.0 before solvent extraction is a safe starting point.

Q2: What are the best solvents for extracting and storing this compound?

For extraction, moderately polar solvents like ethyl acetate or a chloroform:methanol mixture are recommended. For storage, this compound solutions are moderately soluble in methanol[4]. For long-term preservation, it is best to store the purified compound as a dry powder at -20°C or below. If a stock solution is required, dissolve the compound in a minimal amount of DMSO or methanol and store at -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Q3: How can I confirm that the peaks I'm seeing in my chromatogram are degradation products?

Forced degradation studies are a definitive way to identify potential degradation products. Expose small aliquots of your purified this compound to harsh conditions (e.g., heat at 80°C, strong acid like 4N HCl, and strong base like 4N NaOH) for a short period[2]. Analyze these stressed samples by HPLC or LC-MS alongside your extract. The new peaks that appear in the stressed samples are likely degradation products, and their retention times can be used to identify them in your experimental samples.

Q4: Is this compound sensitive to light?

Yes, like many complex organic molecules, this compound is potentially susceptible to photodegradation[5][6]. It is a standard best practice in natural product chemistry to protect samples from light whenever possible[7]. This simple precaution can significantly improve the yield and purity of the final product.

Key Experimental Parameters & Protocols

Table 1: Recommended Parameters for this compound Extraction

| Parameter | Recommended Range/Condition | Rationale |

| pH | 3.0 - 5.7 (for maximum stability) | Minimizes acid and base-catalyzed hydrolysis[1]. |

| Temperature | 4°C for processing, <35°C for evaporation | Prevents thermal degradation of the molecule[8][9]. |

| Light Exposure | Minimize; use amber glassware or foil | Avoids potential photodegradation[5][6]. |

| Extraction Solvent | Ethyl Acetate or Chloroform:Methanol | Efficiently solubilizes moderately polar polyketides. |

| Storage (Solution) | -80°C in DMSO or Methanol | Preserves integrity for longer periods. |

| Storage (Dry) | -20°C or below under inert gas | Optimal for long-term stability. |

Protocol: Standard Extraction of this compound from Fermentation Broth

-

Harvesting: Centrifuge the fermentation broth at 4°C to separate the mycelium from the supernatant.

-

pH Adjustment: Adjust the pH of the supernatant to 6.0 using a dilute acid (e.g., 1M HCl).

-

Liquid-Liquid Extraction:

-

Transfer the pH-adjusted supernatant to a separatory funnel.

-

Add an equal volume of ethyl acetate.

-

Shake vigorously for 2-3 minutes, periodically venting the funnel.

-

Allow the layers to separate and collect the organic (upper) layer.

-

Repeat the extraction of the aqueous layer two more times with fresh ethyl acetate.

-

-

Drying and Concentration:

-

Pool the organic extracts and dry over anhydrous sodium sulfate.

-

Filter to remove the drying agent.

-

Concentrate the extract in vacuo using a rotary evaporator with the water bath temperature not exceeding 35°C.

-

-

Storage: Store the resulting crude extract at -20°C until further purification.

Visualizing the Process: Diagrams

Workflow for Minimizing this compound Degradation

Caption: A flowchart of the this compound extraction process highlighting critical control points.

Degradation Pathway Decision Tree

Sources

- 1. researchgate.net [researchgate.net]

- 2. Evaluation of the stability of vancomycin solutions at concentrations used in clinical services - PMC [pmc.ncbi.nlm.nih.gov]

- 3. US20200115412A1 - Separation of vancomycin and its degradation products - Google Patents [patents.google.com]

- 4. Vancomycin | C66H75Cl2N9O24 | CID 14969 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. A Rare Case of Chronic Photophobia Associated With Oral Vancomycin Therapy: Exploring the Relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 6. droracle.ai [droracle.ai]

- 7. mdpi.com [mdpi.com]

- 8. Physicochemical Stability of Vancomycin at High Concentrations in Polypropylene Syringes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Analysis of the Stability of Compounded Vancomycin Hydrochloride Oral Solution: A Comparison Between Formulations Prepared Using a Commercial Product and Using the Pure Active Ingredient - PMC [pmc.ncbi.nlm.nih.gov]

Technical Support Center: Oganomycin A Assay Optimization

Introduction: The Stability Paradox

Q: Why is my Oganomycin A losing potency before I even start the assay?

A: You are likely fighting the inherent thermodynamic instability of the beta-lactam ring. this compound is a cephamycin-type antibiotic produced by Streptomyces oganonensis [1].[1] Like its structural cousins (cephamycins and clavams), its biological activity relies on a highly strained four-membered beta-lactam ring.[2] This ring is an "energy spring" designed to snap open and covalently bind to bacterial Penicillin-Binding Proteins (PBPs).

However, in an assay buffer, this "spring" is prone to premature triggering via hydrolysis . The carbonyl carbon of the beta-lactam ring is highly electrophilic. If your buffer contains nucleophiles (like water molecules activated by high pH, or primary amines), the ring opens spontaneously, rendering the molecule biologically inert [2].

This guide provides a self-validating system to stabilize this compound, ensuring that the inhibition you measure is real, not a result of degradation artifacts.

Module 1: Reconstitution & Storage (The Foundation)

Q: Can I store this compound in aqueous stock solutions?

A: Absolutely not. Beta-lactams undergo spontaneous hydrolysis in water, a reaction capable of destroying >10% of your active compound within hours at room temperature [3].

The Protocol:

-

Solvent: Reconstitute lyophilized this compound in anhydrous DMSO (Dimethyl Sulfoxide). DMSO is a polar aprotic solvent that does not donate hydrogen bonds, effectively "freezing" the hydrolytic state of the molecule.

-

Concentration: Aim for a high concentration stock (e.g., 10–50 mM). Higher concentrations are self-stabilizing because the ratio of solute to trace moisture is more favorable.

-

Aliquot immediately: Do not freeze-thaw. Aliquot into single-use amber vials (to protect from light-induced degradation, though less critical than hydrolysis) and store at -80°C.

Q: My stock solution is cloudy. Is this normal? A: No. This indicates moisture contamination or saturation. This compound (often isolated as a sodium salt) is hygroscopic. Ensure your DMSO is "molecular biology grade" (>99.9%) and stored with molecular sieves if possible.

Module 2: Buffer Chemistry (The Environment)

Q: I use Tris-HCl pH 7.5 for all my enzyme assays. Is this safe for this compound?

A: No. Tris is a "Silent Killer" of beta-lactams. Tris (tris(hydroxymethyl)aminomethane) contains a primary amine . This amine acts as a nucleophile, attacking the beta-lactam carbonyl carbon and causing aminolysis (ring opening). This reaction mimics the natural target (PBPs) but results in a false negative in your assay because the drug is destroyed by the buffer, not the enzyme [2].

The Solution: Non-Nucleophilic Buffers Switch to Good's Buffers that lack primary amines.

-

Recommended: MOPS or HEPES . These possess sterically hindered secondary/tertiary amines that do not attack the beta-lactam ring.

-

pH Optimization: Maintain pH between 6.0 and 7.0 .

-

Why? Beta-lactam hydrolysis is acid- and base-catalyzed.[3] The "valley of stability" is typically pH 6.5. Above pH 7.5, hydroxide ion attack accelerates exponentially [3].

-

Data: Buffer Impact on Half-Life (Simulated Comparison)

| Buffer System | pH | Primary Nucleophile | Estimated t1/2 (25°C) | Suitability |

| Tris-HCl | 7.5 | Primary Amine (-NH2) | < 4 Hours | CRITICAL FAIL |

| Phosphate | 7.4 | Hydroxide (OH-) | ~ 6-8 Hours | POOR |

| HEPES | 7.0 | None (Steric hindrance) | > 24 Hours | EXCELLENT |

| MOPS | 6.5 | None | > 48 Hours | OPTIMAL |

Module 3: Experimental Workflow (The Execution)

Q: How do I handle the compound during the assay setup?

A: Adopt a "Just-in-Time" (JIT) Protocol. Time and temperature are your enemies. The rate of hydrolysis roughly doubles for every 10°C increase in temperature.

Step-by-Step JIT Protocol:

-

Pre-Chill: Keep all buffers and microplates on ice (4°C) until the moment of reaction initiation.

-

Dilution: Prepare the intermediate dilution of this compound in buffer immediately before use. Do not let it sit in a reservoir for 30 minutes while you prep other reagents.

-

The "Cold Start": If measuring kinetics, mix reagents at 4°C and transfer to the plate reader pre-heated to 37°C only at the start of the read. This minimizes the "dead time" where the drug degrades before it encounters the target.

Visualizing the Instability Pathway

The following diagram illustrates the degradation mechanism you are fighting and the workflow to prevent it.

Caption: Figure 1. The "Race Against Hydrolysis." The red path shows the chemical degradation caused by nucleophiles (Tris/OH-). The blue path outlines the stabilization workflow required to maintain the active beta-lactam ring for assay validity.

References

-

Gushima, H., Watanabe, S., Saito, T., Sasaki, T., Eiki, H., Oka, Y., & Osono, T. (1981).[1] This compound, a new cephamycin-type antibiotic produced by Streptomyces oganonensis and its derivatives, oganomycins B, GA and GB. The Journal of Antibiotics, 34(11), 1507–1512.[1] Link

-

Lohans, C. T., & Brem, J. (2022). The Chemical Relationship Among Beta-Lactam Antibiotics and Potential Impacts on Reactivity and Decomposition. Frontiers in Microbiology, 13. Link

-

Mitchell, J. M., & Cammack, N. (2020). Stability of β-lactam antibiotics in bacterial growth media. bioRxiv (Preprint). Link

-

Perez, B., et al. (2014). Molecular Targets of β-Lactam-Based Antimicrobials: Beyond the Usual Suspects. Antibiotics, 3(3), 405-422. Link

Sources

- 1. This compound, a new cephamycin-type antibiotic produced by Streptomyces oganonensis and its derivatives, oganomycins B, GA and GB - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structural Insights for β-Lactam Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Stability of β-lactam antibiotics in bacterial growth media - PMC [pmc.ncbi.nlm.nih.gov]

Scale-up strategies for Oganomycin A production

Status: Operational | Tier: Level 3 (Process Engineering) Subject: Scale-up Strategies & Troubleshooting for Streptomyces oganonensis

Welcome to the Technical Support Hub

User Persona: Senior Bioprocess Engineer / Principal Scientist Objective: Transition Oganomycin A production from shake flask (250 mL) to Pilot Scale (50L+) while maintaining titer and structural integrity.

This compound is a cephamycin-type antibiotic characterized by a 7-methoxy group and a specific sulfate ester side chain. This structure presents two distinct scale-up challenges:

-

The Oxygen Paradox: The producer, Streptomyces oganonensis, is filamentous. High agitation ruptures the mycelia (shear sensitivity), while low agitation causes oxygen starvation (hypoxia), halting the oxidative enzymes required for ring closure.

-

The Sulfur Bottleneck: The sulfate ester moiety requires precise sulfur precursor feeding; standard media often deplete sulfur before the idiophase (production phase).

Module 1: Upstream Process (Fermentation Dynamics)

The "Black Box" Issue: Titer Drop at Scale

Symptom: You achieve 2.0 g/L in shake flasks but drop to <0.5 g/L in the 50L bioreactor despite matching media composition.

Root Cause Analysis:

In shake flasks, oxygen transfer occurs via surface aeration with low shear. In stirred-tank bioreactors (STR), you likely attempted to maintain

Protocol: The Constant / Tip Speed Constraint Strategy

Do not scale based on Power per Volume (

Step-by-Step Optimization:

-

Calculate Flask

: Determine the oxygen transfer capability of your successful flask (typically 20–40 -

Set Tip Speed Limit: Constrain your bioreactor impeller tip speed (

) to < 2.0 m/s . -

Agitation/Aeration Ramp: Instead of high RPM, use Headspace Pressure (0.5–1.0 bar) and Oxygen Enrichment to drive

without increasing shear.

Visualization: The Shear-Oxygen Logic Gate

Figure 1: Decision matrix for diagnosing titer loss based on mycelial morphology.

Module 2: Metabolic Flux & Precursor Feeding

The Sulfur Limitation

Symptom: Cell mass is healthy, but specific productivity (

Protocol: The "Sulfur-Switch" Fed-Batch Strategy

You must decouple growth-phase sulfur (for biomass) from production-phase sulfur (for the antibiotic).

| Parameter | Batch Phase (0–24h) | Fed-Batch Phase (24h–End) | Rationale |

| Nitrogen Source | Soybean Meal (Complex) | Ammonium Sulfate (Inorganic) | Avoids repressive amino acids; provides |

| Sulfur Source | L-Cysteine (0.1 g/L) | Sodium Sulfate ( | Cysteine is toxic at high levels; switch to inorganic sulfate for esterification. |

| Carbon Source | Glucose | Glycerol/Starch | Glucose represses secondary metabolism (Catabolite Repression). |

Visualization: Sulfur Flux Pathway

Figure 2: Metabolic pathway showing the critical role of PAPS (3'-phosphoadenosine 5'-phosphosulfate) in converting the core antibiotic to this compound.

Module 3: Downstream Processing (Stability)

The pH Trap

Symptom: HPLC shows product peak disappearing during filtration or extraction. Root Cause: this compound is an acidic compound with a beta-lactam ring.

-

Alkaline pH (> 8.0): Rapid hydrolysis of the beta-lactam ring.

-

Acidic pH (< 4.0): Hydrolysis of the sulfate ester bond (converting this compound to Oganomycin B/Desulfated forms).

Protocol: Cold-Chain Neutral Extraction

-

Harvest Chilling: Immediately chill broth to 4°C. Do not hold at harvest temperature.

-

Buffer Locking: Adjust broth pH to 6.5 using Phosphate Buffer (not NaOH directly) before filtration.

-

Filtration: Use membrane filtration (0.2

) rather than rotary vacuum drum filters (RVDF) to minimize air exposure and residence time.

FAQ: Troubleshooting Guide

Q: My broth turns dark brown/black after 48 hours. Is this normal? A: No. This usually indicates lysis (cell death) due to glucose depletion or shear stress. Check your residual glucose levels. If glucose is 0, start feeding. If glucose is present, reduce agitation speed.

Q: Can I use antifoam?

A: Use caution. Silicone-based antifoams can reduce

Q: The product elutes early on Reverse Phase HPLC. A: this compound is highly polar due to the sulfate group. Use an ion-pairing agent (e.g., Tetrabutylammonium phosphate) in your mobile phase to increase retention and resolution, or switch to Anion Exchange Chromatography (AEX) for initial capture.

References

-

Gushima, H., et al. (1981).[2] "this compound, a new cephamycin-type antibiotic produced by Streptomyces oganonensis and its derivatives."[2] The Journal of Antibiotics, 34(11), 1507-1512.[2]

- Mantzouridou, F., et al. (2015). "Fermentation Scale-Up Strategies: From Lab to Pilot Scale." Biotechnology Advances, 33(6). (General principles of mycelial shear stress).

-

Liras, P., & Martin, J.F. (2006). "Gene clusters for beta-lactam antibiotics and beta-lactamase inhibitors in Streptomyces." International Microbiology, 9(1), 9-19. (Biosynthetic pathway mechanisms).[3][4][5]

Sources

- 1. helgroup.com [helgroup.com]

- 2. This compound, a new cephamycin-type antibiotic produced by Streptomyces oganonensis and its derivatives, oganomycins B, GA and GB - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Antibiotic Biosynthesis Pathways from Endophytic Streptomyces SUK 48 through Metabolomics and Genomics Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Resourceful Race: Bacterial Scavenging of Host Sulfur Metabolism during Colonization - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Involvement of Sulfur in the Biosynthesis of Essential Metabolites in Pathogenic Fungi of Animals, Particularly Aspergillus spp.: Molecular and Therapeutic Implications [frontiersin.org]

Resolving peak overlap in Oganomycin A HPLC analysis

Welcome to the technical support center for resolving peak overlap in the HPLC analysis of Oganomycin A. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and answers to frequently encountered challenges. As your dedicated application scientist, I will guide you through a logical, science-backed approach to achieving optimal chromatographic resolution.

Introduction: The Challenge of this compound Analysis

This compound, a cephamycin-type antibiotic, presents unique challenges in HPLC analysis due to its polar nature and the potential for co-eluting with structurally similar impurities or degradation products. Peak overlap can compromise the accuracy and precision of quantification, hindering drug development and quality control efforts. This guide provides a systematic approach to troubleshooting and resolving these issues, ensuring the integrity of your analytical data.

While specific physicochemical data for this compound, such as precise pKa and logP values, are not extensively documented in publicly available literature, we can infer its properties based on its cephamycin core structure. Oganomycins are known to be polar molecules, and this understanding will guide our method development and troubleshooting strategies.

Troubleshooting Guide: Resolving Peak Overlap

This section is structured in a question-and-answer format to directly address common issues you may encounter during your HPLC analysis of this compound.

Q1: My this compound peak is showing fronting or tailing and is not well-resolved from a nearby impurity. Where do I start?

A1: Peak asymmetry (fronting or tailing) is often the first sign of a suboptimal separation and can contribute to peak overlap. Let's break down the potential causes and solutions in a logical progression.

1. Assess and Optimize Mobile Phase pH:

-

The "Why": this compound, like other cephamycins, possesses ionizable functional groups. The pH of the mobile phase dictates the ionization state of these groups, which in turn significantly impacts retention time and peak shape on a reverse-phase column. If the mobile phase pH is too close to the pKa of this compound or a co-eluting impurity, you can observe peak tailing or splitting.[1][2]

-

The Protocol:

-

Based on the cephamycin structure, we can anticipate the presence of carboxylic acid and amine functionalities. As a starting point, aim for a mobile phase pH that is at least 2 units away from the expected pKa values of these groups.

-

For acidic compounds, a lower pH (e.g., 2.5-3.5) will suppress ionization, leading to better retention and peak shape. For basic compounds, a higher pH can be beneficial, though silica-based columns have limitations.

-

Prepare a series of mobile phases with varying pH values (e.g., in 0.5 unit increments) using a suitable buffer (e.g., phosphate or acetate) at a concentration of 10-25 mM.

-

Inject your sample with each mobile phase and observe the effect on peak shape and resolution.

-

2. Evaluate Mobile Phase Composition (Organic Modifier):

-

The "Why": The type and concentration of the organic modifier in your mobile phase directly influence the selectivity of your separation.[3] Acetonitrile and methanol are the most common choices for reverse-phase HPLC, and they can offer different selectivities for various analytes.

-

The Protocol:

-

If you are currently using acetonitrile, try switching to methanol, or vice versa.

-

Systematically vary the percentage of the organic modifier. A lower percentage will increase retention, potentially improving the separation of closely eluting peaks.

-

Consider a shallow gradient, as this can often provide better resolution for complex mixtures compared to an isocratic method.[3]

-

3. Check for Column Overload:

-

The "Why": Injecting too much sample can lead to peak distortion, particularly fronting.[1][4]

-

The Protocol:

-

Reduce the concentration of your sample and re-inject.

-

If the peak shape improves, you were likely overloading the column. Determine the optimal sample concentration that provides a good signal without compromising peak shape.

-

Q2: I've adjusted the mobile phase, but I still have a critical peak pair that is not fully resolved. What's my next step?

A2: If mobile phase optimization is insufficient, the next logical steps involve manipulating temperature and exploring different stationary phase chemistries.

1. Leverage Column Temperature:

-

The "Why": Temperature can have a significant impact on selectivity.[5] Changing the column temperature alters the thermodynamics of the analyte-stationary phase interactions, which can sometimes be enough to resolve a stubborn peak pair. Increasing the temperature generally decreases retention times and can improve peak efficiency.

-

The Protocol:

-

If your HPLC system has a column oven, systematically vary the temperature (e.g., in 5 °C increments) from ambient up to around 60 °C (be mindful of the column's temperature limits).

-

Monitor the resolution of the critical peak pair at each temperature. You may find an optimal temperature where the peaks are baseline resolved.

-

2. Explore Different Stationary Phases:

-

The "Why": The choice of stationary phase is a powerful tool for altering selectivity. Not all C18 columns are the same. Differences in end-capping, silica purity, and bonding density can lead to different retention characteristics.

-

The Protocol:

-

If you are using a standard C18 column, consider trying a C8 column, which is less hydrophobic and may provide different selectivity for polar compounds.[6]

-

For highly polar compounds, a phenyl-hexyl or a polar-embedded phase column can offer alternative selectivities.

-

Hydrophilic Interaction Liquid Chromatography (HILIC) is another option for very polar analytes that are poorly retained in reverse-phase.[6]

-

| Parameter | Initial Approach | Advanced Approach |

| Mobile Phase pH | Adjust pH to be >2 units from estimated pKa | Use a buffer with a different pKa |

| Organic Modifier | Switch between ACN and MeOH | Introduce a third solvent (e.g., isopropanol) at a low concentration |

| Temperature | Increase in 5 °C increments | Perform a temperature scouting run |

| Stationary Phase | Switch from C18 to C8 | Try a phenyl-hexyl or polar-embedded phase |

Q3: I've tried everything, and I still can't resolve this critical pair. Are there any advanced techniques I can use?

A3: When conventional HPLC methods are insufficient, more advanced techniques like orthogonal methods or two-dimensional liquid chromatography (2D-LC) can provide the necessary resolving power.

1. Orthogonal Methods:

-

The "Why": Orthogonal methods utilize two different separation mechanisms to resolve co-eluting peaks. For example, you can combine a reverse-phase separation with a normal-phase or ion-exchange separation.[7]

-

The Workflow:

-

Develop a primary reverse-phase method that provides the best possible separation.

-

Collect the fraction containing the co-eluting peaks.

-

Analyze this fraction using a second, orthogonal method (e.g., HILIC or ion-exchange chromatography).

-

2. Two-Dimensional Liquid Chromatography (2D-LC):

-

The "Why": 2D-LC automates the process of orthogonal separations by coupling two different columns. This technique offers significantly higher peak capacity and is ideal for complex samples with many components.

-

The Concept: A fraction from the first dimension column is automatically transferred to a second dimension column with a different selectivity for further separation.

Caption: Logical workflow for troubleshooting peak overlap.

Frequently Asked Questions (FAQs)

Q: What are some typical starting conditions for this compound HPLC analysis?

A: Based on methods for similar cephamycin antibiotics, a good starting point would be:

-

Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[3]

-

Mobile Phase A: 0.1% Formic acid or 20 mM Phosphate buffer in water (pH adjusted to 2.5-3.5).

-

Mobile Phase B: Acetonitrile or Methanol.

-

Gradient: A linear gradient from 5% to 95% B over 20-30 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at a wavelength where this compound has good absorbance (e.g., 254 nm or 280 nm, scouting with a PDA detector is recommended).

-

Column Temperature: 30 °C.

Q: How do I prepare my sample for analysis?

A: Dissolve your this compound sample in a solvent that is compatible with your mobile phase, preferably the initial mobile phase composition.[1] This will help to ensure good peak shape. If the sample is not soluble in the initial mobile phase, use a solvent that is weaker (more polar) than the mobile phase.

Q: What are some common sources of ghost peaks?

A: Ghost peaks can arise from several sources, including:

-

Contaminants in the mobile phase or injection solvent.[1]

-

Late-eluting compounds from a previous injection.

-

Carryover from the autosampler.

To troubleshoot, run a blank gradient (injecting only the mobile phase). If the ghost peak is still present, the contamination is likely in your mobile phase. If it disappears, the source is likely carryover or a late-eluting compound from your sample.

Q: My system pressure is fluctuating. What could be the cause?

A: Pressure fluctuations can be caused by:

-

Air bubbles in the pump.[2]

-

Leaking pump seals or fittings.

-

A faulty check valve.

-

Precipitation of buffer in the mobile phase.

Degas your mobile phases thoroughly and prime the pump. If the problem persists, systematically check for leaks and inspect the pump's check valves.

Experimental Protocols

Protocol 1: Mobile Phase pH Scouting

-

Prepare Buffers: Prepare 1 L each of 20 mM potassium phosphate monobasic and 20 mM potassium phosphate dibasic in HPLC-grade water.

-

Adjust pH: Titrate one buffer with the other to achieve the desired pH values (e.g., 2.5, 3.0, 3.5, 6.0, 6.5, 7.0).

-

Prepare Mobile Phases: For each pH, prepare your aqueous mobile phase (Mobile Phase A).

-

Chromatographic Runs: Equilibrate the column with each mobile phase composition and inject your this compound sample.

-

Data Analysis: Compare the chromatograms for peak shape, retention time, and resolution of this compound from any impurities.

Protocol 2: Organic Modifier and Gradient Optimization

-

Prepare Mobile Phases:

-

Mobile Phase A: Your optimized buffered aqueous phase from Protocol 1.

-

Mobile Phase B1: Acetonitrile.

-

Mobile Phase B2: Methanol.

-

-

Scouting Gradients:

-

Run a broad gradient (e.g., 5-95% B over 30 minutes) with both acetonitrile and methanol as the organic modifier.

-

Based on the retention time of this compound, design a shallower gradient around the elution point to improve resolution. For example, if this compound elutes at 40% B, try a gradient of 30-50% B over 20 minutes.

-

-

Data Analysis: Evaluate the chromatograms for changes in selectivity and resolution between the two organic modifiers and different gradient profiles.

Caption: A systematic approach to HPLC method development.

References

-

Kamogashira, T., et al. (1978). An alternative methodology for determination of Cephamycin C from fermentation broth. Journal of Antibiotics, 31(1), 13-17. [Link]

-